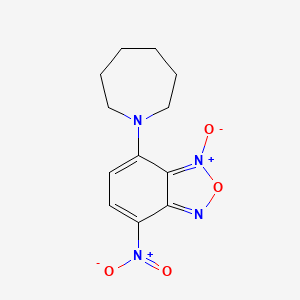![molecular formula C13H11N7O4S2 B13988159 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 29817-67-2](/img/structure/B13988159.png)
4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of benzenesulfonamide, which is widely recognized for its role in the development of various therapeutic agents, particularly as inhibitors of carbonic anhydrase enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves multiple steps, starting with the preparation of the benzenesulfonamide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization steps. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The primary mechanism of action for BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to a decrease in cellular pH regulation and inhibition of tumor growth . This mechanism is particularly effective against carbonic anhydrase IX, which is associated with hypoxic tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: The parent compound, known for its role in various therapeutic agents.
4-Aminobenzenesulfonamide: Another derivative with significant biological activity.
N-Ethyl-4-methylbenzenesulfonamide: Used in the synthesis of other complex molecules.
Uniqueness
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- stands out due to its dual functionalization with thiazolyl and pyrimidinyl groups, enhancing its biological activity and specificity as an enzyme inhibitor .
Eigenschaften
CAS-Nummer |
29817-67-2 |
|---|---|
Molekularformel |
C13H11N7O4S2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N7O4S2/c14-10-9(11(21)17-12(22)16-10)19-18-7-1-3-8(4-2-7)26(23,24)20-13-15-5-6-25-13/h1-6H,(H,15,20)(H4,14,16,17,21,22) |
InChI-Schlüssel |
QZSFRVURQJOQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)S(=O)(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)





![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)





